1-Ethyl-3-(6-hydroxyhexyl)pyrrolidine-2,5-dione
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Overview
Description
1-Ethyl-3-(6-hydroxyhexyl)pyrrolidine-2,5-dione is an organic compound belonging to the class of N-substituted carboxylic acid imides. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. Pyrrolidine derivatives are widely used in medicinal chemistry due to their versatile biological activities and ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-(6-hydroxyhexyl)pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the reaction of an appropriate amine with a cyclic anhydride under controlled conditions. For instance, the reaction of 6-hydroxyhexylamine with succinic anhydride can yield the desired product through a cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-(6-hydroxyhexyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 1-Ethyl-3-(6-oxohexyl)pyrrolidine-2,5-dione, while reduction of the carbonyl groups can produce 1-Ethyl-3-(6-hydroxyhexyl)pyrrolidine-2,5-diol .
Scientific Research Applications
1-Ethyl-3-(6-hydroxyhexyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(6-hydroxyhexyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: A simpler analog without the ethyl and hydroxyhexyl substituents.
1-Ethyl-3-(6-hydroxyhexyl)pyrrolidine-2-one: Similar structure but with a different functional group at the 2-position.
N-Substituted carboxylic acid imides: A broader class of compounds with similar structural features.
Uniqueness
1-Ethyl-3-(6-hydroxyhexyl)pyrrolidine-2,5-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the hydroxyhexyl group allows for additional hydrogen bonding interactions, potentially enhancing its binding affinity to biological targets. The ethyl group can also influence the compound’s lipophilicity and overall pharmacokinetic profile .
Properties
Molecular Formula |
C12H21NO3 |
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Molecular Weight |
227.30 g/mol |
IUPAC Name |
1-ethyl-3-(6-hydroxyhexyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H21NO3/c1-2-13-11(15)9-10(12(13)16)7-5-3-4-6-8-14/h10,14H,2-9H2,1H3 |
InChI Key |
SDXGCXPFAYENDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CC(C1=O)CCCCCCO |
Origin of Product |
United States |
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